Phenylpyruvic acid calcium salt
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenylpyruvic acid calcium salt can be synthesized through the neutralization of phenylpyruvic acid with calcium hydroxide or calcium carbonate. The reaction typically involves dissolving phenylpyruvic acid in water or an appropriate solvent, followed by the gradual addition of calcium hydroxide or calcium carbonate under controlled conditions to form the calcium salt .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade reactants and optimized reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other suitable methods .
Chemical Reactions Analysis
Types of Reactions
Phenylpyruvic acid calcium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenylacetic acid derivatives.
Reduction: Reduction reactions can convert it into phenylalanine or other related compounds.
Substitution: It can undergo substitution reactions where the phenyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Various reagents, including halogens and nucleophiles, can be used under appropriate conditions.
Major Products Formed
Oxidation: Phenylacetic acid derivatives.
Reduction: Phenylalanine and related compounds.
Substitution: Various substituted phenylpyruvic acid derivatives.
Scientific Research Applications
Phenylpyruvic acid calcium salt has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of various chemicals.
Biology: It serves as a metabolic intermediate in the study of phenylalanine metabolism and related pathways.
Medicine: It is used in research related to metabolic disorders such as phenylketonuria.
Industry: It finds applications in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
Phenylpyruvic acid calcium salt exerts its effects through its role as a metabolic intermediate. It is involved in the phenylalanine metabolism pathway, where it is converted to phenylalanine or further metabolized to other compounds. The molecular targets include enzymes such as phenylalanine hydroxylase and transaminases, which facilitate these metabolic conversions .
Comparison with Similar Compounds
Similar Compounds
Phenylpyruvic acid: The parent compound, which is not in the salt form.
Phenylalanine: An amino acid that is metabolized to phenylpyruvic acid.
Phenylacetic acid: A derivative formed through the oxidation of phenylpyruvic acid.
Uniqueness
Phenylpyruvic acid calcium salt is unique due to its calcium salt form, which enhances its stability and solubility compared to the free acid. This makes it more suitable for certain industrial and research applications .
Properties
IUPAC Name |
calcium;2-oxo-3-phenylpropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H8O3.Ca/c2*10-8(9(11)12)6-7-4-2-1-3-5-7;/h2*1-5H,6H2,(H,11,12);/q;;+2/p-2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKMMOJVSLBZNTK-UHFFFAOYSA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C(=O)[O-].C1=CC=C(C=C1)CC(=O)C(=O)[O-].[Ca+2] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14CaO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54865-40-6 |
Source
|
Record name | (T-4)-Bis[α-(oxo-κO)benzenepropanoato-κO]calcium | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54865-40-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(benzenepyruvato)calcium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054865406 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bis(benzenepyruvato)calcium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.964 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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